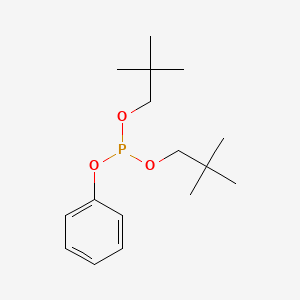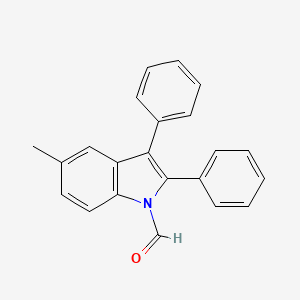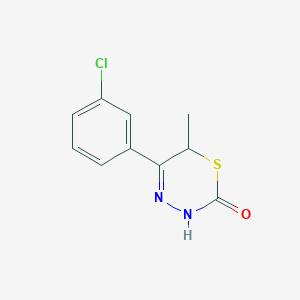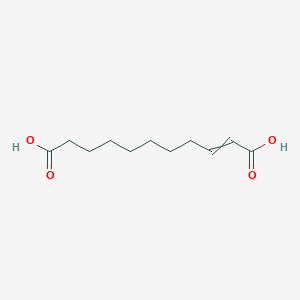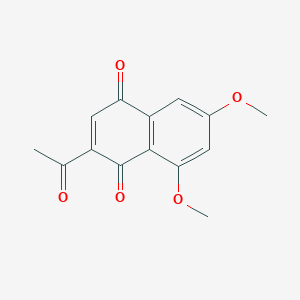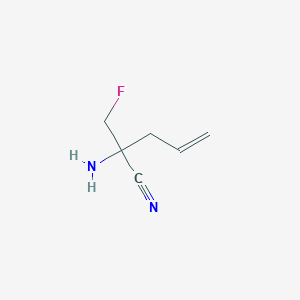
N-Acetyl-L-phenylalanylglycyl-L-alaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-phenylalanylglycyl-L-alaninamide is a synthetic peptide compound with the molecular formula C16H22N4O4 It is composed of three amino acids: phenylalanine, glycine, and alanine, each linked by peptide bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-L-alaninamide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling Reaction: The first step involves coupling N-acetyl-L-phenylalanine with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are then removed under acidic or basic conditions to yield the intermediate dipeptide.
Second Coupling: The intermediate dipeptide is then coupled with L-alanine using similar coupling reagents and conditions to form the final tripeptide, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反应分析
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-L-alaninamide can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The phenylalanine residue can undergo oxidation reactions, forming products such as phenylalanine hydroxylase.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Yields the individual amino acidsN-acetyl-L-phenylalanine, glycine, and L-alanine.
Oxidation: Produces oxidized derivatives of phenylalanine.
Substitution: Results in modified peptides with new functional groups.
科学研究应用
N-Acetyl-L-phenylalanylglycyl-L-alaninamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active site of enzymes, inhibiting or modulating their activity. The presence of the phenylalanine residue allows for aromatic interactions, while the glycine and alanine residues provide flexibility and stability to the peptide structure.
相似化合物的比较
Similar Compounds
N-Acetyl-L-phenylalanine: A simpler analog with only one amino acid.
N-Acetyl-L-alanine: Another analog with a single amino acid.
N-Acetyl-L-phenylalanylglycine: A dipeptide analog.
Uniqueness
N-Acetyl-L-phenylalanylglycyl-L-alaninamide is unique due to its tripeptide structure, which provides a balance of aromatic, aliphatic, and flexible residues. This combination allows for diverse interactions and applications in various fields.
属性
CAS 编号 |
85338-71-2 |
|---|---|
分子式 |
C16H22N4O4 |
分子量 |
334.37 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H22N4O4/c1-10(15(17)23)19-14(22)9-18-16(24)13(20-11(2)21)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,23)(H,18,24)(H,19,22)(H,20,21)/t10-,13-/m0/s1 |
InChI 键 |
XDURSYFMSHEEPO-GWCFXTLKSA-N |
手性 SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
规范 SMILES |
CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
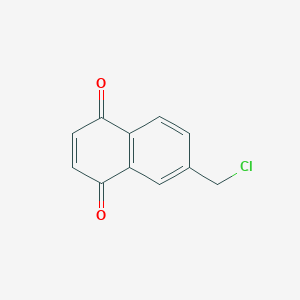
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyridin-2-yl}oxy)ethan-1-amine](/img/structure/B14408214.png)
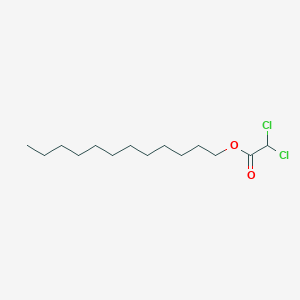
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
